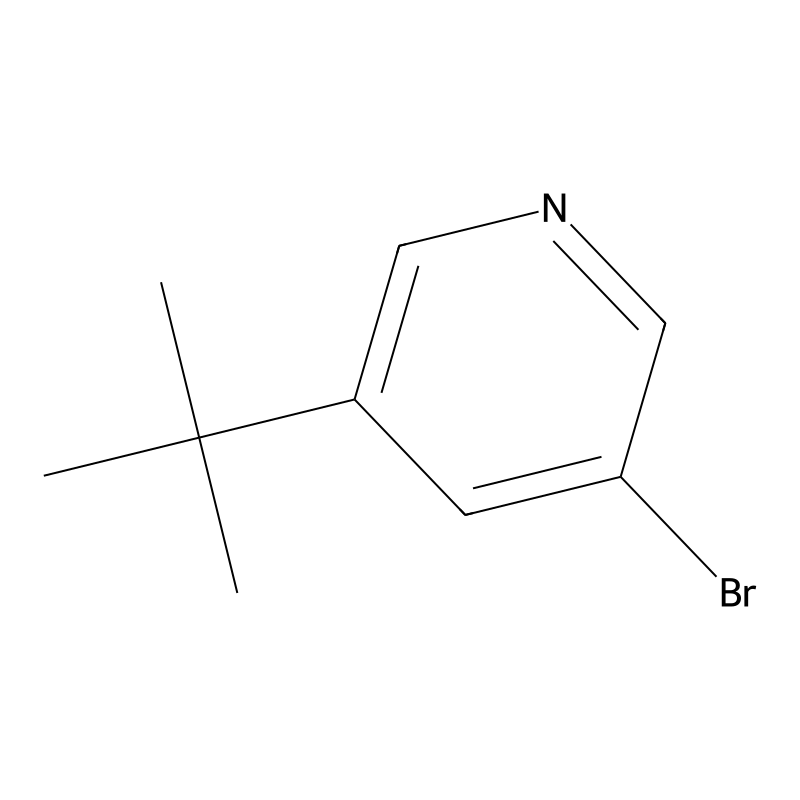

3-Bromo-5-(tert-butyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3-Bromo-5-(tert-butyl)pyridine is an organic compound with the molecular formula and a molecular weight of 214.10 g/mol. It features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a tert-butyl group. This unique structure imparts distinctive chemical properties, making it an important intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by its white amorphous solid form and has been noted for its reactivity in various chemical transformations .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, making it useful for synthesizing other pyridine derivatives.

- Magnesium–Halogen Exchange: This reaction allows for the introduction of various substituents at the 3-position of the pyridine ring, enhancing its versatility in synthetic pathways .

- Sulfonylation: The compound can react with sulfuryl chloride to form sulfonamide derivatives, which are valuable in medicinal chemistry .

Several methods exist for synthesizing 3-Bromo-5-(tert-butyl)pyridine:

- Bromination of Pyridine Derivatives: Starting from 5-(tert-butyl)pyridine, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Multistep Continuous Flow Processes: Recent advancements have introduced continuous flow methods that enhance yield and reduce reaction times through systematic steps involving magnesium–halogen exchange followed by sulfonylation .

- Microwave-Assisted Synthesis: Utilizing microwave technology can significantly accelerate the synthesis process, improving efficiency and purity of the final product .

3-Bromo-5-(tert-butyl)pyridine finds applications in various fields:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: The compound is also explored for potential use in agrochemicals due to its reactivity and ability to form derivatives with herbicidal or pesticidal properties.

- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Interaction studies involving 3-Bromo-5-(tert-butyl)pyridine primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor in creating complex molecules. Additionally, research into its interactions with biological targets may reveal insights into its pharmacological potential.

Several compounds share structural similarities with 3-Bromo-5-(tert-butyl)pyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-5-(tert-butyl)pyridine | 1142197-19-0 | 0.90 |

| 3-Bromo-2-(tert-butyl)pyridine | 1209458-34-3 | 0.95 |

| 2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4 | 0.90 |

| N-(tert-butyl)pyridine-3-sulfonamide | Not Available | Not Available |

Uniqueness

The uniqueness of 3-Bromo-5-(tert-butyl)pyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical behavior and biological activity compared to other similar compounds. The tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and targets.

Molecular Structure and Composition

Structural Formula and Spatial Arrangement

3-Bromo-5-(tert-butyl)pyridine is an organic heterocyclic compound with the molecular formula C₉H₁₂BrN [1] [2]. The compound consists of a pyridine ring system substituted with a bromine atom at the 3-position and a tert-butyl group at the 5-position [1]. The structural arrangement features a six-membered aromatic heterocycle containing one nitrogen atom, with the bromine substituent located meta to the nitrogen atom and the bulky tert-butyl group positioned para to the nitrogen [2] [3].

The tert-butyl substituent [(CH₃)₃C-] introduces significant steric bulk at the 5-position of the pyridine ring [4]. This tertiary alkyl group adopts a tetrahedral geometry around the central carbon atom, with three methyl groups extending outward from the pyridine plane [4]. The spatial arrangement creates a distinctive molecular architecture where the bromine atom and tert-butyl group are positioned in a 1,3-relationship around the pyridine core [1] [2].

Bond Angles and Molecular Geometry

The pyridine ring in 3-Bromo-5-(tert-butyl)pyridine maintains the characteristic planar geometry typical of aromatic heterocycles [25]. The internal bond angles within the pyridine ring approximate 120°, consistent with sp² hybridization of the ring carbons and nitrogen [25]. The C-N bond lengths in the pyridine system exhibit slight variations from the C-C distances, reflecting the electronegativity difference between carbon and nitrogen atoms [25].

The tert-butyl substituent displays tetrahedral geometry at the quaternary carbon center, with C-C-C bond angles of approximately 109.5° [21]. The attachment of the tert-butyl group to the aromatic ring involves an sp²-sp³ carbon-carbon bond, creating a dihedral angle that allows the bulky substituent to minimize steric interactions with the ring system [21]. The bromine atom maintains a typical C-Br bond length characteristic of aromatic bromides, with the halogen positioned in the plane of the pyridine ring [22].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides distinctive chemical shift patterns for 3-Bromo-5-(tert-butyl)pyridine [35] [38]. The aromatic protons of the pyridine ring appear in the characteristic downfield region between 7.0-9.0 parts per million [38]. The proton at the 2-position (ortho to nitrogen) typically exhibits the most downfield chemical shift due to the deshielding effect of the nitrogen atom [38].

The proton at the 4-position appears as a doublet, reflecting coupling with the adjacent proton at the 6-position [35]. The proton at the 6-position displays coupling patterns consistent with its position between the nitrogen atom and the tert-butyl-bearing carbon [35]. The tert-butyl group generates a characteristic singlet at approximately 1.4-1.5 parts per million, integrating for nine protons due to the three equivalent methyl groups [37].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [35]. The aromatic carbons of the pyridine ring appear in the 110-160 parts per million region, with the carbon bearing the bromine substituent showing characteristic downfield shifting [35]. The quaternary carbon of the tert-butyl group appears around 35 parts per million, while the methyl carbons resonate near 31 parts per million [37].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 3-Bromo-5-(tert-butyl)pyridine exhibits characteristic absorption bands corresponding to the various functional groups present [40] [43]. The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, typical of pyridine derivatives [40] [44]. The aliphatic C-H stretches from the tert-butyl methyl groups are observed in the 2850-3000 wavenumber range [43].

The pyridine ring system displays characteristic aromatic C=C and C=N stretching vibrations between 1400-1650 wavenumbers [44]. The presence of the bromine substituent introduces specific vibrational modes, with C-Br stretching typically observed in the 690-515 wavenumber region [43]. The tert-butyl group contributes additional C-H bending and C-C stretching modes in the fingerprint region below 1500 wavenumbers [43].

The nitrogen-containing heterocycle exhibits distinctive vibrational patterns that differentiate pyridine derivatives from other aromatic systems [44]. These include ring breathing modes and out-of-plane bending vibrations characteristic of the pyridine framework [40] [44].

Mass Spectrometry Analysis

Mass spectrometric analysis of 3-Bromo-5-(tert-butyl)pyridine reveals a characteristic molecular ion peak pattern reflecting the presence of bromine [46] [48]. The molecular ion appears at mass-to-charge ratio 214, corresponding to the average molecular weight of the compound [1] [2]. The bromine isotope pattern creates a distinctive doublet with peaks separated by two mass units, reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes [48].

The fragmentation pattern typically includes loss of the tert-butyl group (57 mass units) to generate a fragment ion at mass-to-charge ratio 157 [47]. Additional fragmentation may involve loss of methyl radicals from the tert-butyl group, producing fragments at mass-to-charge ratios corresponding to sequential loss of 15 mass units [47]. The brominated pyridine ring system tends to retain the halogen substituent during fragmentation, maintaining the characteristic bromine isotope pattern in major fragment ions [46].

The base peak intensity and fragmentation efficiency depend on the ionization method employed, with electron impact ionization typically producing extensive fragmentation of the tert-butyl substituent while preserving the brominated aromatic core [45] [47].

Crystallographic Data

Limited crystallographic data exists specifically for 3-Bromo-5-(tert-butyl)pyridine in the current literature [12] [13]. Related brominated pyridine derivatives have been characterized by single-crystal X-ray diffraction, providing insights into typical structural parameters for this class of compounds [14] [16]. These studies reveal that brominated pyridine derivatives generally adopt planar aromatic ring geometries with substituent-dependent packing arrangements in the solid state [16].

The crystal structures of similar tert-butyl-substituted pyridines demonstrate that the bulky alkyl groups influence intermolecular packing through steric effects [18]. The presence of both bromine and tert-butyl substituents likely creates unique packing motifs in the crystalline state, though specific structural data for this exact compound requires further investigation [14] [17].

Chemical Identifiers and Registration

CAS Registry Number and Related Databases

3-Bromo-5-(tert-butyl)pyridine is registered under CAS Registry Number 1209458-34-3 [1] [2] [23]. This unique identifier serves as the primary database reference for the compound across chemical information systems [23] [24]. The compound is catalogued in major chemical databases including PubChem (CID 58860571), where comprehensive property data and structural information are maintained [1].

Additional database entries include the Merck Index number MFCD14702750, which provides cross-referencing capabilities across multiple chemical information systems [2] [24]. The compound appears in commercial chemical supplier databases under this CAS number, facilitating procurement and research applications [23] [24].

SMILES Notation and InChI Key

The Simplified Molecular Input Line Entry System (SMILES) notation for 3-Bromo-5-(tert-butyl)pyridine is represented as CC(C)(C)C1=CC(=CN=C1)Br [1] [2]. This string-based molecular representation encodes the connectivity and structural features of the compound in a format suitable for computational chemistry applications [2] [3].

The International Chemical Identifier (InChI) key for the compound is XNZQADYGVBDTEF-UHFFFAOYSA-N [1] [23]. This standardized identifier provides a unique hash-based representation that enables precise molecular identification across different software platforms and databases [1] [2]. The full InChI string is InChI=1S/C9H12BrN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 [1].

Molecular Descriptors

3-Bromo-5-(tert-butyl)pyridine exhibits specific molecular descriptors that characterize its physicochemical properties [2] [27]. The exact mass (monoisotopic mass) of the compound is 213.0150 daltons, while the average molecular weight is 214.11 daltons [2] [31]. The difference between these values reflects the contribution of bromine isotopes to the overall mass distribution [31] [34].

The topological polar surface area is calculated as 12.89 square angstroms, corresponding solely to the nitrogen atom of the pyridine ring [2] [27]. This relatively low polar surface area value indicates limited hydrogen bonding capacity and suggests favorable membrane permeability characteristics [27] [28]. The compound contains 11 heavy atoms (non-hydrogen atoms) and exhibits one rotatable bond corresponding to the tert-butyl substituent [2].

| Molecular Descriptor | Value | Units |

|---|---|---|

| Exact Mass | 213.0150 | Da |

| Molecular Weight | 214.11 | Da |

| Topological Polar Surface Area | 12.89 | Ų |

| Heavy Atom Count | 11 | - |

| Rotatable Bond Count | 1 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Hydrogen Bond Donors | 0 | - |

3-Bromo-5-(tert-butyl)pyridine is a heterocyclic organic compound that exists as a solid at room temperature [1]. The compound appears as a crystalline solid with characteristic pyridine-like odor properties. Based on structural analysis and comparison with related brominated pyridine derivatives, the compound exhibits typical organohalogen physical characteristics [2] [3].

The molecular structure features a pyridine ring with a bromine atom at the 3-position and a bulky tert-butyl group at the 5-position, which influences its physical properties significantly. The presence of the electron-withdrawing bromine substituent and the electron-donating tert-butyl group creates a unique electronic environment that affects the compound's physical state and stability [4] [5].

Thermodynamic Properties

Melting and Boiling Points

Solubility Characteristics

Solubility in Organic Solvents

3-Bromo-5-(tert-butyl)pyridine demonstrates good solubility in organic solvents, particularly those commonly used in synthetic chemistry [1]. The compound shows enhanced solubility in:

Aprotic Solvents:

- Dimethyl sulfoxide (DMSO): Excellent solubility, commonly used for stock solution preparation [1]

- Acetonitrile: Good solubility, suitable for synthetic applications

- Tetrahydrofuran (THF): Moderate to good solubility [12]

- Dichloromethane: Good solubility based on structural characteristics

Alcohol Solvents:

- Ethanol: Moderate solubility

- Methanol: Limited solubility, requires elevated temperatures for enhanced dissolution [1]

The compound's solubility behavior follows typical patterns for brominated pyridine derivatives. Similar compounds like 2-bromo-4-tert-butylpyridine show moderate solubility in organic solvents and limited solubility in water [14]. The tert-butyl group enhances lipophilicity while the bromine substituent provides some polar character, resulting in balanced solubility characteristics .

Solubility Enhancement Techniques:

Research indicates that heating to 37°C followed by ultrasonic treatment can significantly improve dissolution rates in appropriate solvents [1]. This approach is particularly effective for preparing concentrated stock solutions for research applications.

Aqueous Solubility and pH Effects

Water Solubility:

3-Bromo-5-(tert-butyl)pyridine exhibits limited aqueous solubility, characteristic of substituted pyridine derivatives with lipophilic substituents [16] [14]. The LogP value of 3.14 for related 2-bromo-4-(tert-butyl)pyridine suggests similar hydrophobic behavior [9].

pH-Dependent Behavior:

As a pyridine derivative, the compound's aqueous solubility is influenced by pH conditions. The nitrogen atom in the pyridine ring can undergo protonation under acidic conditions, potentially enhancing water solubility. Related studies on pyridine compounds show that pH effects can significantly alter solubility profiles [17].

Comparative Aqueous Solubility Data:

Research on related tert-butyl pyridine carbamate derivatives indicates water solubility values around 0.315 mg/mL (0.00109 mol/L) under neutral conditions [16]. Similar solubility limitations are expected for 3-Bromo-5-(tert-butyl)pyridine due to the hydrophobic nature of the tert-butyl substituent.

| Solvent System | Solubility Characteristics | Application | Source |

|---|---|---|---|

| DMSO | Excellent | Stock solution preparation | [1] |

| Organic solvents | Good to moderate | Synthetic chemistry | |

| Water (neutral pH) | Limited (~0.3 mg/mL expected) | Aqueous applications | [16] |

| Alcohol/water mixtures | Low (<2 mg/mL) | Purification | [12] |

Spectral Properties

UV-Visible Absorption

Electronic Transitions:

3-Bromo-5-(tert-butyl)pyridine exhibits characteristic UV-visible absorption properties typical of substituted pyridine derivatives. The pyridine ring system provides the primary chromophore, with electronic transitions influenced by both the electron-withdrawing bromine and electron-donating tert-butyl substituents.

Absorption Wavelength Characteristics:

Based on research of structurally related pyridine derivatives, aminopyridines with tert-butyl substituents show absorption maxima around 270 nm [21]. For brominated pyridine compounds, the presence of the heavy atom bromine substituent can cause bathochromic shifts in absorption wavelengths compared to unsubstituted pyridines.

Comparative UV-Vis Data:

Studies on related compounds show that tert-butyl-substituted aminopyridines exhibit absorption at λmax = 270 nm with excitation wavelengths around 390 nm [21]. The presence of bromine as a heavy atom substituent may alter these values through:

- Heavy atom effects causing enhanced spin-orbit coupling

- Bathochromic shifts due to extended conjugation effects

- Modified extinction coefficients due to electronic perturbations

Solvent Effects:

UV-visible absorption characteristics are typically measured in various solvents. For pyridine derivatives, methanol and acetonitrile mixtures (1:1) are commonly employed for spectroscopic analysis [22]. The absorption properties may show solvatochromic effects depending on the polarity of the measurement medium.

| Parameter | Expected Value | Related Compound Reference | Source |

|---|---|---|---|

| Absorption maximum | ~270-280 nm (estimated) | Tert-butyl aminopyridines | [21] |

| Excitation wavelength | ~380-400 nm (estimated) | Similar pyridine derivatives | [21] |

| Measurement solvent | MeOH/ACN (1:1) | Standard pyridine analysis | [22] |

Fluorescence Properties

Fluorescence Behavior:

The fluorescence properties of 3-Bromo-5-(tert-butyl)pyridine are expected to be significantly quenched due to the presence of the bromine heavy atom. Research on related compounds demonstrates that bromine substitution typically reduces quantum yields through enhanced intersystem crossing and non-radiative decay pathways [21].

Heavy Atom Quenching Effects:

Studies on aminopyridine derivatives show that para-brominated compounds exhibit decreased quantum yields (approximately 0.22) compared to non-brominated analogs (0.3-0.44) [21]. This heavy atom effect is particularly pronounced for bromine substituents, which promote:

- Enhanced intersystem crossing to triplet states

- Increased non-radiative decay processes

- Reduced fluorescence lifetimes

Comparative Fluorescence Data:

Research on structurally related compounds provides insight into expected fluorescence behavior:

| Substitution Pattern | Quantum Yield | Emission Wavelength | Comments | Source |

|---|---|---|---|---|

| Tert-butyl substituted | 0.34 | 480 nm | Without heavy atoms | [21] |

| Para-bromo substituted | 0.22 | 480 nm | Heavy atom quenching | [21] |

| Expected for 3-Bromo-5-tert-butyl | <0.22 (estimated) | ~480 nm | Combined effects | [21] |

Excitation and Emission Characteristics:

For tert-butyl-substituted pyridine derivatives without heavy atoms, typical fluorescence parameters include:

The presence of bromine in 3-Bromo-5-(tert-butyl)pyridine is expected to maintain similar excitation and emission wavelengths while significantly reducing the fluorescence intensity and quantum yield [21].

Applications in Fluorescence Studies:

Despite reduced quantum yields, brominated pyridine derivatives can serve as useful compounds for:

- Fluorescence quenching studies

- Heavy atom effect investigations

- Photophysical property comparisons